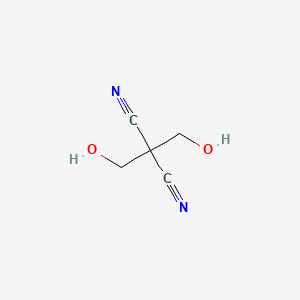
5-氨基-2,4-二氟苯甲酸
描述
5-Amino-2,4-difluorobenzoic acid (5-ADFBA) is an important organic compound used in a variety of scientific applications. It is a white, crystalline solid that is soluble in water and alcohols, and is used in a range of different fields, from pharmaceuticals to industrial applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-ADFBA.
科学研究应用
光谱研究
对5-氨基-2,4-二氟苯甲酸类似物的光谱性质进行了广泛研究。例如,记录并使用HF和密度泛函B3LYP方法分析了2-氨基-4,5-二氟苯甲酸的傅里叶变换拉曼和傅里叶变换红外光谱。这项研究对于理解这类化合物的分子结构和振动频率至关重要,这对于分子光谱学和材料科学中的各种应用至关重要(Sundaraganesan, Ilakiamani, & Dominic Joshua, 2007)。
在肽化学中的应用
5-氨基-2,4-二氟苯甲酸衍生物已被用于合成肽化学中的非天然氨基酸。这些化合物可以模拟三肽β-链的氢键功能,并形成类似β-片状的氢键二聚体。这对于新型肽的开发和蛋白质相互作用的研究具有重要意义(Nowick et al., 2000)。
材料科学和发光性能
已经探索了基于2,4-二氟苯甲酸和其他化合物的镧系三元配合物的构建。这些研究侧重于这些配合物的晶体结构、热分析和发光性能,这对于材料科学中的应用非常重要,特别是在光致发光材料领域(Du, Ren, & Zhang, 2020)。
制药中间体
与5-氨基-2,4-二氟苯甲酸相关的化合物已被用于合成制药中间体。例如,报道了2,4,5-三氟苯甲酸的合成,这是一种在制药工业中应用广泛的有价值的合成中间体。这些过程对于各种药物和治疗剂的生产至关重要(Deng et al., 2015)。
嘌呤代谢研究
细菌中的嘌呤代谢研究涉及类似化合物的使用。这些研究对于理解细菌的生长和代谢至关重要,这有助于开发抗生素和治疗细菌感染(Gots & Chu, 1952)。
安全和危害
5-Amino-2,4-difluorobenzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
生化分析
Biochemical Properties
5-Amino-2,4-difluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as aminotransferases and dehydrogenases. These interactions often involve the amino group of the compound, which can participate in transamination reactions. Additionally, the fluorine atoms in 5-Amino-2,4-difluorobenzoic acid can influence the compound’s reactivity and binding affinity to proteins and other biomolecules .
Cellular Effects
The effects of 5-Amino-2,4-difluorobenzoic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, particularly those involving kinase enzymes. It has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, 5-Amino-2,4-difluorobenzoic acid can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, 5-Amino-2,4-difluorobenzoic acid exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, the compound can act as a competitive inhibitor for certain dehydrogenases, preventing the normal substrate from binding. Additionally, 5-Amino-2,4-difluorobenzoic acid can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-2,4-difluorobenzoic acid can change over time. The compound’s stability is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that 5-Amino-2,4-difluorobenzoic acid can have sustained effects on cellular function, particularly in in vitro cultures. Its degradation products may also have biological activity, which needs to be considered in experimental designs .
Dosage Effects in Animal Models
The effects of 5-Amino-2,4-difluorobenzoic acid vary with different dosages in animal models. At low doses, the compound can have beneficial effects on metabolic processes and cellular function. At high doses, it can exhibit toxic effects, including cellular apoptosis and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing adverse reactions .
Metabolic Pathways
5-Amino-2,4-difluorobenzoic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The compound’s interaction with cofactors, such as NADH and FADH2, can also affect its metabolic fate .
Transport and Distribution
Within cells and tissues, 5-Amino-2,4-difluorobenzoic acid is transported and distributed through specific mechanisms. Transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) can facilitate its movement across cellular membranes. Additionally, binding proteins can influence the localization and accumulation of the compound within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-Amino-2,4-difluorobenzoic acid is crucial for its activity and function. The compound can be directed to specific organelles, such as mitochondria or the nucleus, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
5-amino-2,4-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOPVOVLPZDNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610338 | |
| Record name | 5-Amino-2,4-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
639858-45-0 | |
| Record name | 5-Amino-2,4-difluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=639858-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2,4-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride](/img/structure/B1287110.png)